molecular formula C15H8N2O2 B3057447 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione CAS No. 80757-41-1

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione

Cat. No. B3057447
CAS RN: 80757-41-1
M. Wt: 248.24 g/mol
InChI Key: HPDCMZPMCMZQJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several papers discussing the synthesis of related compounds. For instance, one paper discusses the design, synthesis, and biological evaluation of new carbazole derivatives . Another paper discusses the synthesis of 5-ethyl-11H-pyrido [3,4-a]carbazole and its derivatives .

Scientific Research Applications

Cytotoxicity and Antitumor Activity

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione derivatives have been extensively studied for their cytotoxic and antitumor activities. A study by Moinet-Hedin et al. (1997) synthesized several carbazole derivatives structurally related to the antitumor drug ellipticine, demonstrating significant cytotoxic activity against murine leukemia cells (Moinet-Hedin et al., 1997). Furthermore, Moinet-Hedin et al. (1993) also reported the synthesis of 5,11-dimethyl-6H-pyrido[3,2-b]carbazoles, with a majority showing cytotoxicity and some displaying activities similar to known antitumor drugs (Moinet-Hedin et al., 1993).

Antivascular Agents

Ty et al. (2010) designed a series of pyrrolo[3,4-a]carbazole-1,3(2H,10H)-diones as analogues of combretastatin A4, a known antivascular agent. Their research highlighted a compound with promising potential as a vascular targeting agent, emphasizing the role of carbazole compounds in this field (Ty et al., 2010).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione derivatives have been a focus in several studies. Stadlbauer et al. (2012) explored the synthesis of 5-unsubstituted pyrido[3,2,1-jk]carbazol-6-ones, revealing insights into the structural and chemical properties of these compounds (Stadlbauer et al., 2012).

Organic Semiconducting Materials

Sasikumar et al. (2016) investigated the role of acceptor strength in organic semiconducting materials with a D-A-D architecture, which included benzocarbazole derivatives. Their findings contribute to the understanding of charge transport properties in materials related to 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione (Sasikumar et al., 2016).

properties

IUPAC Name

10H-pyrido[3,4-b]carbazole-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-14-8-5-6-16-7-10(8)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDCMZPMCMZQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463448
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrido[3,4-b]carbazole-5,11(10H)-dione

CAS RN

80757-41-1
Record name 5H-pyrido[3,4-b]carbazole-5,11(10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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